molecular formula C15H16N8O4S3 B045380 Cefazolin delta-3-methyl ester CAS No. 117929-10-9

Cefazolin delta-3-methyl ester

Cat. No. B045380
M. Wt: 468.5 g/mol
InChI Key: VWSAVDPCHLJLPI-IAUSTGCCSA-N
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Description

Cefazolin, also known as cefazoline or cephazolin, is a semi-synthetic first-generation cephalosporin for parenteral administration . It is a broad-spectrum antibiotic mainly used for the treatment of skin bacterial infections and other moderate to severe bacterial infections in the lung, bone, joint, stomach, blood, heart valve, and urinary tract . The delta-3 and delta-2 methyl esters of cefazolin were synthesized .


Synthesis Analysis

The synthesis of Cefazolin delta-3-methyl ester involves a sequential continuous-flow synthesis . The process involves rapid flow and efficient mixing of substrates in suitable flow reactors, enabling the target compound to be obtained in a short period without any intermediate isolation . The synthesis also involves the use of immobilized recombinant cephalosporin-acid synthetase as the biocatalyst .


Molecular Structure Analysis

The molecular formula of Cefazolin is C14H14N8O4S3 . The structure of Cefazolin includes a 7-amino-cephalosporanic acid (7-ACA) core, which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium .


Chemical Reactions Analysis

The major hydrolytic products of all the delta-3 and delta-2 esters were the inactive delta-2 cephalosporin free acids . There was evidence of opening of the β-lactam ring to form cephalosporoic acid when the methyl ester of cefazolin was studied in human plasma and in the presence of penicillinase .

Scientific Research Applications

  • Synthesis and Decomposition : The delta-3 and delta-2 methyl esters of cefazolin undergo hydrolysis forming inactive delta-2 cephalosporin free acids, which is a critical aspect of its chemical behavior and stability (Saab, Hussain, Patel, & Dittert, 1990).

  • Clinical Efficacy : Cefazolin has shown to be effective and well-tolerated in treating various infections, with a lower risk of renal toxicity compared to some other cephalosporins (Madhavan et al., 1973). It has also displayed excellent protective activity against experimental infections in mice with both penicillin-sensitive and resistant strains of Staphylococcus aureus (Nishida et al., 1970).

  • Pharmacokinetics and Dosage : Studies have investigated optimal dosing for various patient groups. For example, morbidly obese patients require a 2-g dose of cefazolin for surgical site infection prophylaxis, while super-morbidly obese patients need a 3-g dose (Ho et al., 2012). Furthermore, cefazolin concentrations in maternal adipose tissue during cesarean delivery are effective against both Gram-positive and Gram-negative bacteria (Young et al., 2015).

  • Toxicology and Side Effects : Cefazolin has been found to have low acute toxicity in animals and no teratogenic effects, although it may cause muscle damage in some animal models (Birkhead, Briggs, & Saunders, 1973). In clinical settings, its use in the treatment of acute enteric fever caused by Salmonella has been associated with phlebitis as a side effect (Uwaydah, 1976).

  • Environmental Impact : The transformation of cefazolin in natural soils and sediments raises ecological concerns due to the creation of potentially genotoxic sulfoxide-type products (Li et al., 2017).

  • Applications in Tissue Engineering : Research has shown that mesoporous silicon microparticles effectively release cefazolin for long-term bacterial control, which is beneficial in tissue engineering applications (Yazdi et al., 2014).

  • Photocatalytic Degradation : Studies on the photocatalytic degradation of cefazolin over N-doped TiO2 under UV and sunlight irradiation have provided insights into environmental remediation techniques (Gurkan et al., 2012).

Safety And Hazards

Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction . It’s recommended to wear protective gloves and respiratory protection, and to avoid breathing dust .

Future Directions

The demand for antibiotics, including cefazolin, is growing and the use of this drug is increasing worldwide . There is increasing urgency to manufacture this type of important drug in locations close to medical practices . The second pathway of combined chemical and biocatalytic CEZ synthesis is preferable .

properties

IUPAC Name

methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSAVDPCHLJLPI-IAUSTGCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922577
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin delta-3-methyl ester

CAS RN

117929-10-9
Record name Cefazolin delta-3-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Chen, YM Chen, HM Chen… - Indian Journal of …, 2021 - search.ebscohost.com
Objectives: Patients with methicillin susceptible Staphylococcus aureus bacteremia (MsSaB) are treated by cefazolin (Cfz) or anti-staphylococcal penicillin’s (ASPs) as the preference …
Number of citations: 0 search.ebscohost.com

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